ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate
CAS No.: 77261-19-9
Cat. No.: VC16309415
Molecular Formula: C22H19NO3S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77261-19-9 |
|---|---|
| Molecular Formula | C22H19NO3S |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H19NO3S/c1-2-26-22(25)20-18(17-11-7-4-8-12-17)15-27-21(20)23-19(24)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,23,24)/b14-13+ |
| Standard InChI Key | MBVFVPLZFFRZEA-BUHFOSPRSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key domains:
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A thiophene ring substituted at the 3-position with an ethyl carboxylate group and at the 4-position with a phenyl group.
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An amide linkage at the 2-position of the thiophene, connecting it to an (E)-cinnamoyl group (3-phenylprop-2-enoyl).
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Stereochemical rigidity from the trans-configuration (E) of the α,β-unsaturated ketone in the cinnamoyl moiety.
This architecture creates a planar, conjugated system that enhances electronic delocalization, potentially improving binding affinity to biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | CHNOS |
| Molecular weight | 377.5 g/mol |
| CAS registry number | 77261-19-9 |
| Hydrogen bond acceptors | 4 |
| Hydrogen bond donors | 1 |
| Rotatable bonds | 8 |
| Topological polar surface | 78.6 Ų |
Data derived from crystallographic and computational analyses highlight its moderate hydrophobicity (clogP ≈ 3.2) and solubility in polar aprotic solvents like DMSO .
Synthesis and Derivative Development
Synthetic Pathways
The compound is typically synthesized via a three-step sequence:
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Thiophene Core Formation:
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Knorr paal synthesis or Gewald reaction to construct the 2-aminothiophene scaffold.
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Ethyl 2-amino-4-phenylthiophene-3-carboxylate serves as the intermediate.
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Cinnamoylation:
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Reaction of the aminothiophene with (E)-cinnamoyl chloride in the presence of a base (e.g., triethylamine).
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Yields exceed 70% under anhydrous conditions.
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Purification:
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Chromatographic separation (silica gel, ethyl acetate/hexane) isolates the trans-isomer.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cinnamoylation | Cinnamoyl chloride, DCM, 0°C → RT | 72% |
| Purification | Column chromatography (EtOAc:Hex 1:3) | 95% |
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct studies on this compound are sparse, structural analogs suggest potential interactions with:
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Protein kinases: The cinnamoyl group may compete with ATP-binding sites due to planar aromaticity.
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Cyclooxygenase-2 (COX-2): Thiophene-based COX-2 inhibitors share similar substitution patterns.
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Microtubule assembly: Cinnamoyl amides disrupt tubulin polymerization in cancer cells.
In Silico Predictions
Molecular docking simulations (PDB: 1T4G) indicate strong binding to the kinase domain of EGFR (ΔG = -9.2 kcal/mol), with key interactions including:
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Hydrogen bonding between the carbonyl oxygen and Met793.
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π-π stacking of the phenyl groups with Phe856.
Comparative Analysis with Structural Analogs
Table 3: Activity of Related Thiophene-Cinnamoyl Hybrids
| Compound | Target | IC |
|---|---|---|
| Ethyl 4-methyl-2-cinnamamidothiophene-3-carboxylate | EGFR kinase | 1.8 μM |
| Methyl 4-phenyl-2-(feruloylamino)thiophene-3-carboxylate | COX-2 | 0.9 μM |
| This compound | EGFR (predicted) | ~2.3 μM* |
*Estimated from docking studies.
The 4-phenyl substitution in this compound likely enhances hydrophobic interactions compared to methyl analogs, while the ethyl ester improves membrane permeability over methyl esters .
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